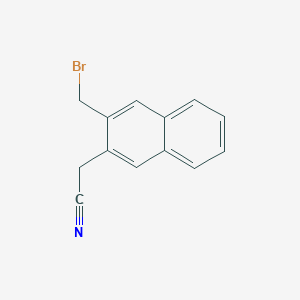

2-(Bromomethyl)naphthalene-3-acetonitrile

Description

The Strategic Significance of Polyfunctional Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene derivatives are foundational in the development of various pharmaceuticals, including anti-inflammatory drugs like Naproxen and Nabumetone. numberanalytics.com They also form the basis of many azo dyes and are used in the synthesis of agrichemicals. numberanalytics.comwikipedia.org The introduction of functional groups enhances the utility of the naphthalene core, allowing for the fine-tuning of electronic and steric properties to achieve desired biological or material characteristics. rsc.org

Comparative Analysis of Monosubstituted Naphthalene Building Blocks in Advanced Chemical Transformations

To appreciate the synthetic potential of 2-(Bromomethyl)naphthalene-3-acetonitrile, it is instructive to consider the reactivity of its monosubstituted analogues: 2-(bromomethyl)naphthalene (B188764) and 2-naphthylacetonitrile (B189437).

2-(Bromomethyl)naphthalene is a reactive building block due to the presence of the bromomethyl group. cymitquimica.com The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This compound is commonly employed in the synthesis of various naphthalene derivatives through substitution reactions. For instance, it can be used to introduce the 2-naphthylmethyl moiety into a wide range of molecules, including the synthesis of 2-naphthylmethyl azide (B81097) and 2-naphthalenecarboxaldehyde. sigmaaldrich.com The synthesis of 2-(bromomethyl)naphthalene itself is typically achieved through the bromination of 2-methylnaphthalene (B46627) using reagents like N-bromosuccinimide. prepchem.com

2-Naphthylacetonitrile features a nitrile group, which is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems. A known method for producing 2-naphthylacetonitrile involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide. justia.com This highlights the direct synthetic relationship between these two monosubstituted naphthalenes.

| Property | 2-(Bromomethyl)naphthalene | 2-Naphthylacetonitrile |

| Molecular Formula | C₁₁H₉Br | C₁₂H₉N |

| Key Functional Group | Bromomethyl (-CH₂Br) | Acetonitrile (B52724) (-CH₂CN) |

| Primary Reactivity | Electrophilic carbon susceptible to nucleophilic substitution | Nucleophilic carbon of the nitrile, acidic α-protons |

| Common Reactions | Nucleophilic substitution, Grignard reagent formation | Hydrolysis to carboxylic acid, reduction to amine, addition reactions |

| Synthetic Utility | Introduction of the 2-naphthylmethyl group | Precursor to 2-naphthylacetic acid and other derivatives |

This table provides a comparative overview of the chemical properties and synthetic applications of the monosubstituted naphthalene building blocks related to this compound.

Academic Rationale for Investigating the Synergistic Reactivity of Bromomethyl and Acetonitrile Moieties on the Naphthalene Scaffold

The academic interest in a molecule like this compound stems from the potential for synergistic or cooperative reactivity between the bromomethyl and acetonitrile functional groups. The close proximity of an electrophilic center (the carbon of the bromomethyl group) and a nucleophilic/acidic center (the nitrile group and its α-protons) on the same naphthalene backbone could lead to unique intramolecular reactions or facilitate novel intermolecular transformations.

The investigation into such a compound would aim to answer several key questions:

Can the two functional groups react intramolecularly to form novel cyclic structures?

Can the two groups be used in a sequential, one-pot reaction to rapidly build molecular complexity?

While specific research on this compound is not widely documented in publicly available literature, its hypothetical reactivity presents a compelling case for its synthesis and exploration as a novel building block in organic chemistry. The strategic placement of these two functional groups offers a platform for the development of new synthetic methodologies and the construction of unique molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrN |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

2-[3-(bromomethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2 |

InChI Key |

MXQFSSVTQHUGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC#N)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl Naphthalene 3 Acetonitrile

Retrosynthetic Disconnections and Strategic Planning for Polysubstituted Naphthalenes

The retrosynthetic analysis of 2-(bromomethyl)naphthalene-3-acetonitrile reveals several potential synthetic routes. The primary challenge lies in achieving the desired 2,3-disubstitution pattern on the naphthalene (B1677914) ring. One common strategy for the synthesis of polysubstituted naphthalenes involves the construction of the naphthalene core from acyclic precursors through benzannulation reactions. oup.com This approach can provide high regioselectivity, especially for bulky substituents. oup.com

Another key disconnection point is the carbon-carbon bond of the acetonitrile (B52724) group and the carbon-bromine bond of the bromomethyl group. This suggests a precursor such as a 2,3-disubstituted naphthalene with functionalities that can be converted to the desired groups. For instance, a plausible precursor would be 2-methyl-3-naphthoic acid or a related derivative. The methyl group could be brominated, and the carboxylic acid could be converted to the nitrile.

A reiterative approach to 2,3-disubstituted naphthalenes has also been described, involving the cycloaromatization of halogenated enediynes. nih.gov This method allows for the preparation of 2,3-dibromoarenes which can then be further functionalized. nih.gov Such a strategy could be adapted for the synthesis of the target molecule.

Orthogonal Functionalization Approaches for the Naphthalene Core

Orthogonal functionalization is a synthetic strategy that involves the use of protecting groups or reaction conditions that allow for the selective modification of one functional group in the presence of others. In the context of synthesizing this compound, this approach is crucial to avoid unwanted side reactions.

The development of oriented arylation processes for the naphthalene core, utilizing directing groups, allows for selective functionalization at specific positions. researchgate.net For example, a directing group at the 2-position of the naphthalene platform can facilitate selective arylation at the 3-position. researchgate.net While not directly applicable to the introduction of bromomethyl and acetonitrile groups, this highlights the principle of directed functionalization.

A more direct orthogonal approach could involve the stepwise introduction of the two functional groups. For instance, one could start with a naphthalene derivative that is pre-functionalized at the 2 and 3 positions with groups that have different reactivities. One group could be converted to the bromomethyl moiety while the other is protected, and then the second group could be deprotected and converted to the acetonitrile moiety.

Bromomethylation Strategies for Naphthalene Systems

The introduction of a bromomethyl group onto a naphthalene ring can be achieved through several methods. The choice of method often depends on the starting material and the desired regioselectivity.

A common and effective method for the synthesis of bromomethylarenes is the radical bromination of the corresponding methylarenes. For the synthesis of 2-(bromomethyl)naphthalene (B188764), the starting material would be 2-methylnaphthalene (B46627). This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide. prepchem.comguidechem.com The reaction is generally performed in a non-polar solvent like carbon tetrachloride or dichloromethane. prepchem.comguidechem.com A photochemical reaction under light irradiation can also be employed to initiate the bromination. googleapis.com

Table 1: Reagents and Conditions for Radical Bromination of 2-Methylnaphthalene

| Brominating Agent | Initiator | Solvent | Reaction Conditions | Yield of 2-(bromomethyl)naphthalene |

| N-Bromosuccinimide | Azo-bis-isobutyronitrile | Carbon Tetrachloride | Reflux | 60% prepchem.com |

| N-Bromosuccinimide | Light Irradiation | Dichloromethane/Benzene | Room Temperature | Not specified googleapis.com |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonyl amide | Benzoyl Peroxide | Ethyl Acetate | Not specified | 92% guidechem.com |

An alternative approach involves the synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene through a multi-step process. dergipark.org.trresearchgate.net This procedure involves the initial formation of a naphthocyclopropane intermediate, followed by ring-opening via bromination with molecular bromine (Br2). dergipark.org.trresearchgate.net This method yields a product with a bromine atom at the 2-position and a bromomethyl group at the 3-position.

Acetonitrile Moiety Introduction onto Naphthalene Frameworks

The introduction of the acetonitrile group is a key step in the synthesis of the target compound. This is typically achieved through a cyanation reaction, where a suitable leaving group on the naphthalene precursor is displaced by a cyanide nucleophile.

A common strategy for the synthesis of aryl nitriles is the transition metal-catalyzed cyanation of aryl halides. researchgate.net Aryl bromides are often used as substrates in these reactions. researchgate.net Therefore, a plausible precursor for the introduction of the acetonitrile group would be a 3-bromo-2-(bromomethyl)naphthalene or a related halogenated derivative.

The cyanation of aryl halides can be achieved using various cyanide sources, such as potassium hexacyanoferrate(II) or zinc cyanide, in the presence of a palladium or copper catalyst. researchgate.netscilit.com The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is an environmentally benign approach. researchgate.net

Table 2: Catalytic Systems for the Cyanation of Aryl Bromides

| Cyanide Source | Catalyst System | Ligand/Additive | Solvent |

| Potassium Hexacyanoferrate(II) | Cu(BF4)2·6H2O | N,N'-Dimethylethylenediamine (DMEDA) | N,N-Dimethylacetamide (DMAc) researchgate.net |

| Zinc Cyanide | Palladium(0) | Not specified | Not specified scilit.com |

| Zinc Cyanide | NiCl2·6H2O/dppf/Zn | DMAP | Not specified |

The direct conversion of a bromomethyl group to a cyanomethyl (acetonitrile) group is also a feasible transformation via nucleophilic substitution with a cyanide salt. Therefore, a precursor like 2-(bromomethyl)-3-bromonaphthalene could potentially undergo selective cyanation at the benzylic position followed by cyanation at the aromatic position, or vice versa, depending on the reaction conditions.

Palladium-Catalyzed Coupling Reactions for Acetonitrile Formation

The introduction of a nitrile or acetonitrile moiety onto an aromatic scaffold is a cornerstone of modern organic synthesis, often accomplished through palladium-catalyzed cross-coupling reactions. For a target molecule like this compound, a plausible palladium-catalyzed approach would involve the cyanation of a suitably functionalized precursor, such as 3-halo-2-(bromomethyl)naphthalene.

Palladium-catalyzed cyanation reactions typically proceed through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange, and concluding with reductive elimination to yield the aryl nitrile product. researchgate.net A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. nih.gov To circumvent this, various strategies have been developed, including the use of less soluble or complexed cyanide sources.

Common cyanide sources employed in these reactions include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov Zinc cyanide is widely used as it is less toxic and its lower solubility in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst deactivation. nih.gov

The reaction to form an arylacetonitrile (-CH₂CN) group directly via cross-coupling is less common than forming an arylcarbonitrile (-CN). A typical strategy would involve the palladium-catalyzed cyanation of a precursor like 3-bromo-2-(bromomethyl)naphthalene to yield 2-(bromomethyl)naphthalene-3-carbonitrile. This intermediate could then be subjected to reduction or homologation to achieve the target acetonitrile structure.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMAc | 80-120 | 75-95 | nih.gov |

| Pd(OAc)₂ / cataCXium A | K₄[Fe(CN)₆] | t-AmylOH | 110 | 80-98 | organic-chemistry.org |

| Palladacycle Precatalyst | K₄[Fe(CN)₆]•3H₂O | Dioxane/H₂O | 100 | >95 | nih.gov |

| Pd/C | Zn(CN)₂ | DMAC | 110 | up to 98 | organic-chemistry.org |

Convergent Synthesis Pathways for this compound

Convergent synthesis strategies offer an efficient approach to complex molecules by preparing key fragments separately before combining them. This contrasts with linear syntheses where the main carbon skeleton is elongated or modified step-by-step.

Sequential Functionalization of Naphthalene Intermediates

A logical and plausible route to this compound involves the stepwise, regioselective functionalization of a naphthalene core. This approach allows for precise control over the introduction of each functional group. A hypothetical synthetic sequence could commence with a readily available starting material like 2,3-dimethylnaphthalene or a more advanced intermediate such as 3-methyl-2-naphthoic acid.

Route Starting from 2,3-Dimethylnaphthalene:

Benzylic Monobromination: The first step would involve the selective radical bromination of one of the two methyl groups. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄). prepchem.comprepchem.com Achieving high selectivity for monobromination over dibromination and controlling the position (2- vs. 3-methyl group) would be a critical challenge.

Introduction of the Acetonitrile Moiety: The remaining methyl group would then need to be converted into the acetonitrile (-CH₂CN) group. This could be accomplished via a second, separate benzylic bromination to create a bis(bromomethyl) intermediate, followed by a selective nucleophilic substitution with sodium or potassium cyanide. Controlling the selectivity of the cyanation step to avoid reaction at both bromomethyl sites would be essential and likely challenging due to the similar reactivity of the two positions.

Route Starting from 3-Methyl-2-Naphthaldehyde:

Homologation to Acetonitrile: The aldehyde at the 2-position can be converted to the acetonitrile group through various multi-step sequences, such as reduction to the alcohol, conversion to the corresponding bromide, and subsequent reaction with a cyanide salt.

Benzylic Bromination: The methyl group at the 3-position can be converted to the bromomethyl group using standard radical bromination conditions (NBS/AIBN), as described previously. dergipark.org.tr The timing of this step relative to the homologation sequence would be crucial for managing functional group compatibility.

These sequential strategies, while offering control, highlight the synthetic challenges related to regioselectivity and the management of reactive intermediates.

Optimization of Reaction Conditions and Scalability Studies

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Catalyst Systems for Enhanced Selectivity and Efficiency

For the key transformations, particularly any proposed palladium-catalyzed cyanation steps, the choice of catalyst system is paramount. The efficiency of these systems is a function of the palladium precursor, the supporting ligand, and any additives.

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and heterogeneous catalysts like Pd/C. organic-chemistry.org More advanced, air-stable palladacycle precatalysts have been shown to be highly effective, generating the active Pd(0) species in situ with high efficiency and simplifying reaction setup. nih.gov

Ligands: Sterically demanding and electron-rich phosphine ligands are often required to facilitate the key oxidative addition and reductive elimination steps in the catalytic cycle. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and biaryl phosphines (e.g., SPhos, XPhos) have proven effective in a wide range of cross-coupling reactions, including cyanations. organic-chemistry.org

Additives: In some systems, additives may be used to enhance catalyst performance. For example, low levels of organotin compounds have been reported to promote the palladium-catalyzed cyanation of aryl bromides. nih.gov

The optimization process involves screening various combinations of these components to identify the system that provides the highest conversion and selectivity for the specific substrate at hand.

Table 2: Comparison of Catalyst Components for Cyanation Reactions

| Component | Type | Examples | Function |

|---|---|---|---|

| Pd Precursor | Homogeneous | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst |

| Heterogeneous | Pd/C, Pd/ZnO | Eases product purification and catalyst recycling | |

| Ligand | Ferrocene-based | dppf | Stabilizes Pd(0) and facilitates catalytic cycle |

| Biaryl Phosphine | SPhos, XPhos, cataCXium A | Provides necessary steric bulk and electron density | |

| Cyanide Source | Inorganic Salts | KCN, NaCN | Simple, but can lead to catalyst poisoning |

| Metal Complexes | Zn(CN)₂, K₄[Fe(CN)₆] | Milder, reduces free cyanide concentration |

Temperature and Pressure Regimes in Synthetic Protocols

Information regarding the specific temperature and pressure regimes for the synthesis of the compound "this compound" is not available in the public domain. Extensive searches of chemical literature and databases did not yield specific synthetic protocols for this molecule.

However, it is possible to infer general conditions by examining the synthesis of structurally related compounds. The synthesis of substituted naphthalenes often involves multi-step processes where temperature and pressure are critical parameters for controlling reaction kinetics, product selectivity, and yield.

For instance, in the synthesis of related naphthalene derivatives, specific temperature ranges are crucial for reactions such as bromination, cyanomethylation, and cyclization. Radical bromination reactions, often a key step in introducing a bromomethyl group, are typically initiated by heat or light and carried out at the reflux temperature of the solvent used. The choice of solvent, in turn, dictates the reaction temperature. For example, reactions in carbon tetrachloride would proceed at its boiling point of approximately 77°C under atmospheric pressure.

Furthermore, nucleophilic substitution reactions, such as the introduction of an acetonitrile group, are also highly dependent on temperature. These reactions often require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to the formation of byproducts. The pressure for such reactions is typically maintained at atmospheric pressure, unless volatile reagents or solvents are used, which might necessitate a closed system to prevent their loss.

The table below illustrates hypothetical temperature and pressure conditions that could be relevant for the individual synthetic steps that might be involved in the formation of a molecule like this compound, based on known organic reactions.

| Synthetic Step | Reagents | Solvent | Temperature (°C) | Pressure (atm) |

| Bromination of a methylnaphthalene precursor | N-Bromosuccinimide (NBS), Radical Initiator | Carbon Tetrachloride | ~77 (Reflux) | 1 |

| Cyanation of a bromomethylnaphthalene intermediate | Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | 25 - 100 | 1 |

It is important to note that these are generalized conditions and the optimal temperature and pressure for the synthesis of this compound would need to be determined experimentally. The specific substitution pattern on the naphthalene ring can significantly influence the reactivity of the starting materials and, consequently, the required reaction conditions.

After a thorough and comprehensive search of scientific literature, chemical databases, and patent repositories, no specific research findings, reaction data, or detailed transformation pathways for the chemical compound “this compound” could be located. The information available pertains to structurally related but distinct molecules, such as 2-(bromomethyl)naphthalene or 2-bromo-3-(bromomethyl)naphthalene.

The user's request is highly specific, demanding an article focused solely on “this compound” and its reactivity, including detailed research findings and data tables. Generating content based on related compounds would not adhere to these strict instructions and would amount to speculation rather than scientifically accurate reporting.

Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and specificity based on the currently available scientific information.

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl Naphthalene 3 Acetonitrile

Reactions Involving the Bromomethyl Group

Radical Mediated Transformations

The bromomethyl group on the naphthalene (B1677914) scaffold is a primary site for radical-mediated transformations. Benzylic bromides, such as the one present in 2-(bromomethyl)naphthalene-3-acetonitrile, are susceptible to homolytic cleavage of the carbon-bromine bond under radical conditions, typically initiated by heat or light. This generates a stabilized benzylic radical on the naphthalene ring system.

While specific studies on this compound are not prevalent, the reactivity can be inferred from related processes. For instance, the synthesis of the precursor 2-(bromomethyl)naphthalene (B188764) often involves the radical bromination of 2-methylnaphthalene (B46627) using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. nih.gov This indicates the stability of the corresponding 2-naphthylmethyl radical.

Once formed, this radical intermediate can participate in a variety of reactions, including:

Atom Transfer Radical Polymerization (ATRP): The C-Br bond could potentially be used to initiate the polymerization of various monomers.

Radical Annulations: Cascade radical reactions could be initiated at this site. For example, radical-initiated cascade reactions have been developed to synthesize substituted benzothiophenes from related alkynylthioanisoles and acetonitrile (B52724), demonstrating the compatibility of the acetonitrile moiety with radical processes. researchgate.net

Reductive Decoupling: The radical can be quenched by a hydrogen atom donor, leading to the formation of 2-methylnaphthalene-3-acetonitrile.

These potential transformations highlight the utility of the bromomethyl group as a handle for introducing further complexity into the molecular structure through radical pathways.

Reactions Involving the Acetonitrile Group

The acetonitrile group (-CH₂CN) offers multiple avenues for chemical modification, involving both the alpha-carbon and the nitrile triple bond.

Alpha-Carbon Reactivity: Alkylation and Arylation

The methylene (B1212753) protons (α-hydrogens) adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a strong base to form a resonance-stabilized enolate ion, which is a potent nucleophile. youtube.comlibretexts.org This nucleophilic character is the basis for alkylation and arylation reactions at the alpha-carbon.

The alkylation of the α-carbon occurs via an SN2 reaction between the enolate and an alkyl halide. libretexts.org To achieve selective mono-alkylation and prevent side reactions, a strong, non-nucleophilic base is typically required. youtube.comlibretexts.org

Table 1: Conditions and Reagents for Alpha-Carbon Alkylation

| Parameter | Description | Example Reagents | Reference |

|---|---|---|---|

| Base | A strong, non-nucleophilic base is used to completely convert the nitrile to its enolate form, preventing self-condensation or multiple alkylations. | Lithium diisopropylamide (LDA), Sodium hydride (NaH), Sodium amide (NaNH₂) | youtube.comlibretexts.org |

| Alkylating Agent | Typically a primary or methyl halide. Secondary halides are less reactive and can lead to elimination, while tertiary, vinylic, and aryl halides are generally unreactive in SN2 reactions. | Iodomethane (CH₃I), Bromoethane (CH₃CH₂Br), Benzyl bromide (BnBr) | libretexts.orglibretexts.org |

| Solvent | An aprotic solvent is necessary to avoid quenching the strong base and the enolate intermediate. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | youtube.comlibretexts.org |

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon chain at the position alpha to the nitrile. libretexts.org

Nitrile Group Modifications: Hydrolysis and Reduction

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This allows for both hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.orgyoutube.com The final product is the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.comyoutube.com This process initially yields a carboxylate salt, which must be acidified in a separate workup step to produce the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents.

Reduction to Primary Amines: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgopenstax.org The reaction involves two successive nucleophilic additions of hydride ions to the nitrile carbon. libretexts.orgwikipedia.org Catalytic hydrogenation using catalysts like Raney nickel can also be employed. wikipedia.org

Reduction to Aldehydes: It is also possible to achieve a partial reduction to an aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgwikipedia.org

Table 2: Summary of Nitrile Group Transformations

| Transformation | Conditions/Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | libretexts.orglibretexts.org |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ workup | Amide | Carboxylic Acid | libretexts.orgchemistrysteps.com |

| Reduction (Amine) | 1. LiAlH₄, Ether/THF 2. H₂O workup | Imine anion | Primary Amine | libretexts.orgopenstax.orgwikipedia.org |

| Reduction (Aldehyde) | 1. DIBAL-H, Toluene 2. H₃O⁺ workup | Imine | Aldehyde | libretexts.orgwikipedia.org |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. While direct examples with this compound are scarce, the reactivity of similar systems suggests this possibility. For instance, isoquinolinium ylides, acting as 1,3-dipoles, undergo cycloaddition reactions with various dipolarophiles, including nitriles, to form complex heterocyclic systems. nih.gov It is plausible that the nitrile group in the target molecule could participate in similar transformations to generate novel polycyclic, nitrogen-containing structures.

Furthermore, the naphthalene core itself can undergo visible-light-mediated meta-cycloaddition reactions, highlighting the photochemical reactivity of the aromatic system, which could potentially be exploited in conjunction with nitrile group transformations. chemrxiv.org

Chemoselectivity and Orthogonal Reactivity of Bifunctional Naphthalene Derivatives

The presence of two distinct reactive sites—the bromomethyl group and the acetonitrile group—in this compound raises important questions of chemoselectivity. The ability to selectively modify one functional group while leaving the other intact is crucial for its use as a versatile synthetic building block.

Mechanistic Investigations and Computational Chemical Studies

Transition State Analysis and Energy Landscape Mapping

The characterization of transition states is crucial for a deep understanding of a reaction's mechanism. Computational chemistry would be the primary tool for mapping the potential energy surface of reactions involving 2-(Bromomethyl)naphthalene-3-acetonitrile. By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the energy barriers for different potential pathways. This analysis helps in predicting the most favorable reaction mechanism. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods would be employed to locate these critical points on the energy landscape.

In Situ Spectroscopic Probes for Reaction Intermediate Identification

The direct observation of fleeting reaction intermediates is a powerful method for confirming a proposed reaction mechanism. For reactions of this compound, in situ spectroscopic techniques would be invaluable. Methods like rapid-scan infrared (IR) spectroscopy, stopped-flow UV-Vis spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) could potentially detect and characterize short-lived species. The identification of these intermediates would provide direct evidence for the steps involved in the transformation of reactants to products.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. For this compound, DFT calculations would be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and charge distribution. These calculations would offer insights into the molecule's stability, reactivity, and the nature of its chemical bonds. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental findings.

| DFT Calculation Output | Significance for Reactivity |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and bond character |

| Calculated Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra |

Molecular Dynamics Simulations of Reaction Processes

To capture the dynamic nature of chemical reactions, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the reaction process in a solvent environment. For reactions involving this compound, MD simulations could reveal the role of solvent molecules in stabilizing intermediates and transition states, and provide insights into the conformational changes that occur during the reaction. Ab initio molecular dynamics (AIMD), which uses electronic structure calculations to determine the forces between atoms at each time step, would offer a particularly accurate, albeit computationally intensive, approach.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques for Purity and Isomer Separation

High-resolution chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for determining the purity of synthesized 2-(Bromomethyl)naphthalene-3-acetonitrile. These techniques separate the target compound from unreacted starting materials, byproducts, and potential isomers which may have formed during synthesis.

The choice of stationary phase is critical for achieving optimal separation. A reversed-phase C18 column is commonly the first choice for nonpolar to moderately polar compounds. However, for aromatic compounds like naphthalene (B1677914) derivatives, stationary phases incorporating phenyl groups can offer enhanced selectivity through π-π interactions between the analyte and the column packing material. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is varied over time, is often employed to ensure the efficient elution of all components in a sample mixture with good resolution.

Isomer separation is a crucial application of this technique. During the synthesis of this compound, positional isomers may be formed. HPLC can effectively separate these isomers, which often exhibit very similar physical properties but can be resolved based on subtle differences in their interaction with the stationary phase. Purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For high-purity reference standards, this value is often expected to be above 99%.

Table 1: Illustrative HPLC Purity Analysis Data This interactive table contains hypothetical data for the HPLC analysis of a sample of this compound.

| Compound | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| Isomer 1 | 8.5 | 0.3 | Impurity |

| This compound | 10.2 | 99.5 | Main Product |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirmation of the molecule's connectivity.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the bromomethyl (-CH₂Br) protons, and another singlet for the acetonitrile methylene (B1212753) (-CH₂CN) protons. The exact chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern of the naphthalene core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments This interactive table presents plausible NMR data for the structural confirmation of this compound in a typical solvent like CDCl₃.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| C1 | 128.5 | 7.9 (s) | C2, C3, C8a |

| C2 | 133.0 | - | - |

| C3 | 131.5 | - | - |

| C4 | 127.0 | 7.6 (d) | C5, C8a |

| C4a | 132.8 | - | - |

| C5 | 129.0 | 7.5 (t) | C4, C6, C7 |

| C6 | 127.8 | 7.5 (t) | C5, C8 |

| C7 | 126.5 | 7.8 (d) | C5, C8a |

| C8 | 128.0 | 7.9 (d) | C6, C8a |

| C8a | 134.0 | - | - |

| -CH₂Br | 32.0 | 4.8 (s) | C2, C1, C3 |

| -CH₂CN | 20.0 | 3.9 (s) | C3, C2, C4, C≡N |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₀BrN), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass to within a few parts per million (ppm). The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Atmospheric Pressure Photoionization (APPI) is a suitable soft ionization technique for nonpolar compounds like naphthalene derivatives, often yielding a strong signal for the molecular ion (M⁺˙). waters.comwaters.com Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation pathways would likely include the loss of a bromine radical (•Br) to give a stable naphthylmethyl-acetonitrile cation, as well as cleavage of the C-C bond between the naphthalene ring and the methylene groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data This interactive table shows the expected exact mass and plausible fragmentation data for this compound.

| Ion | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₁₃H₁₀⁷⁹BrN]⁺˙ | 259.0048 | Molecular Ion |

| [C₁₃H₁₀⁸¹BrN]⁺˙ | 261.0027 | Molecular Ion Isotope |

| [C₁₃H₁₀N]⁺ | 180.0813 | [M-Br]⁺ |

| [C₁₂H₈N]⁺ | 166.0657 | [M-CH₂Br]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the most diagnostic absorption in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp band of medium intensity in the 2240–2260 cm⁻¹ region. nist.gov The aromatic naphthalene core would give rise to several characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region. The aliphatic C-H stretching of the two methylene (-CH₂) groups would be observed between 2850 and 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500–680 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which often produce strong signals. The C≡N stretch is also typically observable in the Raman spectrum.

Table 4: Expected Characteristic Vibrational Frequencies This interactive table lists the plausible IR and Raman active vibrational modes for identifying the functional groups in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium |

| Nitrile C≡N Stretch | 2240 - 2260 | IR, Raman | Medium-Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Strong |

| CH₂ Bend (Scissoring) | 1420 - 1470 | IR | Medium |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density to yield information on bond lengths, bond angles, and torsional angles with very high precision.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is used to solve the crystal structure. The resulting structural data would confirm the substitution pattern on the naphthalene ring and reveal the conformation of the bromomethyl and acetonitrile side chains relative to the aromatic system. Furthermore, SCXRD provides detailed information about how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as π-stacking or halogen bonding that may influence the material's bulk properties. While experimental data for this specific compound is not publicly available, analysis of related naphthalene structures provides insight into the expected crystallographic parameters. nih.govmdpi.comnih.gov

Table 5: Illustrative Single-Crystal X-ray Diffraction Data This interactive table contains plausible crystallographic data for this compound, based on data from similar structures.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4 |

| b (Å) | 7.3 |

| c (Å) | 12.0 |

| β (°) | 103.0 |

| Volume (ų) | 970 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Future Research Directions and Unresolved Challenges

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 2-(bromomethyl)naphthalene-3-acetonitrile should prioritize the exploration of sustainable and green synthetic routes to minimize environmental impact and improve process efficiency.

Current synthetic approaches often rely on conventional methods that may involve hazardous reagents and generate significant waste. A shift towards greener alternatives is essential. One promising avenue is the adoption of mechanochemical synthesis, which can reduce or eliminate the need for solvents. chemistryviews.org For instance, ball milling techniques have been successfully used for the synthesis of other functionalized naphthalene (B1677914) derivatives, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. chemistryviews.org

Another key area of investigation is the use of bio-based starting materials. Research into the synthesis of functionalized naphthalenedicarboxylic acids from lignocellulose-derived platform chemicals has shown the potential of creating naphthalene rings from renewable resources. acs.org Adapting such strategies to produce this compound could significantly improve its sustainability profile.

The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, should guide the development of new synthetic protocols. This includes exploring catalytic methods that can replace stoichiometric reagents and investigating the use of safer solvent systems.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Mechanochemistry (Ball Milling) | Reduced or eliminated solvent use, potentially higher yields, and shorter reaction times. chemistryviews.org | Optimization of reaction conditions (frequency, time, ball-to-sample ratio) and catalyst systems. |

| Bio-based Feedstocks | Use of renewable starting materials, reducing reliance on fossil fuels. acs.org | Development of multi-step synthetic pathways from lignocellulose-derived precursors. |

| Catalytic Methods | Increased atom economy, reduced waste, and potential for milder reaction conditions. | Screening of catalysts for key transformation steps and optimization of catalytic cycles. |

Development of Catalytic Asymmetric Synthesis Protocols

The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Future research should focus on developing catalytic asymmetric methods for the synthesis of chiral derivatives of this compound.

The presence of a benzylic bromide and a nitrile group offers multiple handles for introducing chirality. For instance, stereoconvergent cross-coupling reactions of racemic α-bromonitriles have been shown to be effective in producing enantioenriched α-arylnitriles. nih.gov Applying a similar nickel-catalyzed Negishi arylation or alkenylation to a precursor of this compound could provide a route to chiral analogues. nih.gov

Enzymatic methods also present a powerful tool for asymmetric synthesis. Biocatalytic reduction of β-ketonitriles has been used to produce optically active β-hydroxy nitriles, which are versatile chiral building blocks. acs.org Exploring enzymatic resolutions or asymmetric transformations of intermediates in the synthesis of this compound could lead to highly enantioselective processes. acs.orgmdpi.com

The development of these protocols would not only provide access to new chiral molecules but also contribute to a deeper understanding of asymmetric catalysis.

| Asymmetric Synthesis Strategy | Potential Application to this compound | Anticipated Outcome |

| Stereoconvergent Cross-Coupling | Nickel-catalyzed reactions of a racemic precursor containing an α-halonitrile moiety. nih.gov | Enantioenriched α-aryl or α-alkenyl naphthalene derivatives. |

| Enzymatic Reduction | Use of reductases on a suitable ketonitrile intermediate. acs.org | Optically active hydroxy-nitrile precursors with high enantiomeric excess. |

| Phase-Transfer Catalysis | Synergistic palladium and phase-transfer catalysis for the asymmetric synthesis of chiral acyclic nitriles. acs.org | Access to chiral acyclic nitriles featuring α-all-carbon quaternary stereocenters. |

Integration into Continuous Flow Reaction Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.netsioc-journal.cn The integration of the synthesis of this compound into continuous flow systems is a critical area for future research.

Halogenation reactions, such as bromination, are often highly exothermic and can be hazardous on a large scale in batch reactors. researchgate.net Flow reactors provide superior heat and mass transfer, allowing for better temperature control and minimizing the risk of thermal runaways. researchgate.netacs.org The synthesis of this compound, which involves a bromination step, is an ideal candidate for this technology.

Furthermore, multi-step continuous flow synthesis can streamline the production process by telescoping several reaction steps without the need for intermediate purification. flinders.edu.au This can lead to significant reductions in reaction time, solvent usage, and waste generation. For example, a flow system could be designed to perform the initial functionalization of the naphthalene ring, followed by the bromination and cyanation steps in a continuous sequence.

The development of a robust continuous flow process for this compound would not only improve the safety and efficiency of its synthesis but also facilitate its production on an industrial scale.

Expanded Applications in the Synthesis of Bioactive Molecules and Functional Polymers

The unique structure of this compound makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including bioactive compounds and functional polymers. nih.govnbinno.com Future research should aim to fully exploit this potential.

In medicinal chemistry, the naphthalene scaffold is a common motif in biologically active compounds. nih.govchemistryviews.org The bromomethyl and acetonitrile (B52724) groups of this compound can be readily transformed into other functional groups, allowing for the creation of diverse libraries of naphthalene derivatives for drug discovery. biointerfaceresearch.comrsc.orgacs.org For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromomethyl group is a versatile handle for introducing various substituents via nucleophilic substitution.

In materials science, naphthalene-based polymers have shown promise in a variety of applications, including as catalytic supports and for gas capture. mdpi.comnih.govnih.govmdpi.com The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel functional polymers. For instance, it could be used to create polymers with unique optical or electronic properties, or materials with enhanced thermal stability.

The exploration of these applications will not only expand the utility of this compound but also contribute to the development of new pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(Bromomethyl)naphthalene-3-acetonitrile, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by nitrile functionalization. For brominated naphthalenes, bromomethyl groups are introduced via radical or electrophilic substitution, with acetonitrile groups added via nucleophilic displacement or cyanation reactions. Optimization includes controlling temperature (e.g., low temperatures to minimize side reactions), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Purity validation requires HPLC (>97% purity thresholds, as seen in brominated analogs) and structural confirmation via (e.g., monitoring methylene protons adjacent to bromine at δ 4.2–4.5 ppm) and FT-IR (C≡N stretch ~2240 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Brominated compounds are light- and temperature-sensitive. Storage at 0–6°C in amber glass under inert atmosphere (argon/nitrogen) is critical to prevent degradation. Stability testing via periodic GC-MS or HPLC over 6–12 months can identify decomposition products (e.g., dehalogenation or oxidation byproducts). Handling requires gloveboxes for air-sensitive steps and PPE for dermal/ocular exposure mitigation, as outlined in toxicological protocols for brominated aromatics .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR : , , and NMR to confirm bromomethyl placement and nitrile integration.

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation and impurity profiling.

- X-ray crystallography : For unambiguous structural determination if crystals are obtainable.

Cross-referencing with databases like TOXCENTER or Reaxys ensures alignment with known brominated naphthalene spectra .

Advanced Research Questions

Q. How can conflicting toxicological data on brominated naphthalene derivatives be systematically evaluated?

- Methodological Answer : Contradictions arise from species-specific responses (e.g., murine vs. human hepatic metabolism) or exposure route variability (inhalation vs. dermal). Apply ATSDR’s inclusion criteria (Table B-1) to prioritize peer-reviewed in vivo/in vitro studies, focusing on systemic effects (hepatic, renal) and mechanistic data. Use computational tools like QSAR models to predict toxicity endpoints and reconcile discrepancies through meta-analysis .

Q. What experimental designs are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, aqueous hydrolysis) and monitor degradation via:

- LC-MS/MS : To identify transient intermediates (e.g., hydroxylated or debrominated products).

- Isotopic labeling : -tracing to map nitrile group transformation.

- Microcosm studies : Assess microbial degradation in soil/water systems. Environmental fate models (EPI Suite) can predict partitioning coefficients (, ) to guide experimental design .

Q. What mechanistic insights exist for the metabolic activation of brominated naphthalene-acetonitrile hybrids in mammalian systems?

- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP2E1) mediate epoxidation or oxidative debromination, generating reactive intermediates that bind to cellular macromolecules. Use hepatic microsome assays with NADPH cofactors to track metabolite formation. Compare with methylnaphthalene toxicokinetic data (e.g., biliary excretion rates) and employ knockout murine models to isolate metabolic pathways. Biomarker studies (urinary thioethers) can link exposure to oxidative stress .

Q. How can researchers address challenges in detecting trace-level this compound in environmental matrices?

- Methodological Answer : Optimize extraction using SPE (C18 cartridges) or SBSE (stir-bar sorptive extraction) for water/soil samples. Analytical quantification via GC-ECD (electron capture detection) enhances sensitivity for brominated compounds. For complex matrices, employ isotope dilution (e.g., -labeled internal standards) to correct matrix effects. Method validation should follow EPA guidelines for LOD/LOQ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.